Cas no 2098039-03-1 (1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile)

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound featuring a pyrazole core substituted with an ethyl group, a thiophene ring, and a nitrile functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and agrochemicals, where it serves as a key intermediate. The presence of the thiophene moiety enhances electron-rich properties, potentially improving reactivity in coupling reactions or coordination chemistry. The nitrile group offers further functionalization opportunities, such as hydrolysis or reduction. Its well-defined molecular architecture makes it valuable for designing bioactive molecules or materials with tailored properties. Suitable for research and development, this compound is characterized by its stability and synthetic utility under controlled conditions.
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile structure
2098039-03-1 structure
Product name:1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
CAS No:2098039-03-1
MF:C10H9N3S
MW:203.263560056686
CID:5724677
PubChem ID:121211085

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • starbld0033407
    • F2198-0923
    • 2-ethyl-5-thiophen-2-ylpyrazole-3-carbonitrile
    • 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
    • AKOS026721185
    • 2098039-03-1
    • 1H-Pyrazole-5-carbonitrile, 1-ethyl-3-(2-thienyl)-
    • Inchi: 1S/C10H9N3S/c1-2-13-8(7-11)6-9(12-13)10-4-3-5-14-10/h3-6H,2H2,1H3
    • InChI Key: MNYNJKPYUYETAF-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=C(C#N)N(CC)N=1

Computed Properties

  • Exact Mass: 203.05171847g/mol
  • Monoisotopic Mass: 203.05171847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 69.8Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 358.2±32.0 °C(Predicted)
  • pka: -1.30±0.10(Predicted)

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-0923-5g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
2098039-03-1 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F2198-0923-1g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
2098039-03-1 95%+
1g
$580.0 2023-09-06
Life Chemicals
F2198-0923-0.5g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
2098039-03-1 95%+
0.5g
$551.0 2023-09-06
TRC
E153751-500mg
1-Ethyl-3-(thiophen-2-yl)-1h-pyrazole-5-carbonitrile
2098039-03-1
500mg
$ 365.00 2022-06-05
Life Chemicals
F2198-0923-2.5g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
2098039-03-1 95%+
2.5g
$1267.0 2023-09-06
TRC
E153751-100mg
1-Ethyl-3-(thiophen-2-yl)-1h-pyrazole-5-carbonitrile
2098039-03-1
100mg
$ 95.00 2022-06-05
Life Chemicals
F2198-0923-10g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
2098039-03-1 95%+
10g
$2675.0 2023-09-06
TRC
E153751-1g
1-Ethyl-3-(thiophen-2-yl)-1h-pyrazole-5-carbonitrile
2098039-03-1
1g
$ 570.00 2022-06-05
Life Chemicals
F2198-0923-0.25g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
2098039-03-1 95%+
0.25g
$523.0 2023-09-06

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile Related Literature

Additional information on 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile

Comprehensive Overview of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile (CAS No. 2098039-03-1)

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile, with the CAS registry number 2098039-03-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic molecule combines a pyrazole core with a thiophene moiety, making it a versatile intermediate for synthesizing bioactive molecules. Its unique structure, featuring an ethyl group and a carbonitrile functional group, contributes to its reactivity and potential applications in drug discovery and material science.

The growing interest in 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile aligns with the surge in demand for heterocyclic compounds in modern chemistry. Researchers are particularly intrigued by its potential as a building block for kinase inhibitors and antimicrobial agents, topics frequently searched in academic and industrial databases. The compound's thiophene-pyrazole hybrid structure is also relevant to studies on organic electronics, a hot topic in sustainable material development.

From a synthetic perspective, CAS 2098039-03-1 exemplifies the strategic integration of nitrile functionalities into heterocyclic systems—a trend dominating recent publications in Journal of Medicinal Chemistry and Organic Letters. Its electron-withdrawing cyano group enhances molecular interactions, a property leveraged in designing covalent inhibitors, a trending subtopic in precision medicine forums. Analytical techniques like HPLC and LC-MS are commonly employed to characterize this compound, as evidenced by its purity specifications in commercial catalogs.

Environmental considerations surrounding nitrile-containing compounds have also placed 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile under scrutiny in green chemistry discussions. Innovations in catalytic cyanation methods—frequently queried in patent databases—aim to optimize its synthesis while minimizing waste. Furthermore, the thiophene component links this compound to research on bioisosteres, a concept widely explored in drug design to improve pharmacokinetic properties.

In regulatory contexts, 2098039-03-1 is often referenced in REACH compliance documents, reflecting its industrial relevance. While not classified as hazardous under major chemical inventories, proper handling protocols for carbonitrile derivatives remain a key discussion point in laboratory safety guidelines. The compound's stability data and storage conditions (-20°C recommended) are critical parameters for researchers, as indicated by supplier technical bulletins.

The commercial availability of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile through specialty chemical suppliers has facilitated its adoption in high-throughput screening campaigns. Its structure-activity relationship (SAR) studies frequently appear in conferences on fragment-based drug discovery, addressing popular queries about lead optimization strategies. Recent patent analyses reveal its incorporation in novel antifungal formulations, aligning with global health priorities.

Emerging computational approaches, including molecular docking and DFT calculations, have been applied to predict the behavior of this pyrazole-thiophene conjugate. Such methodologies respond to the scientific community's demand for in silico tools to accelerate research. The compound's logP and hydrogen bonding capacity—frequently searched parameters in ADMET prediction platforms—make it a valuable case study for medicinal chemistry education.

Quality control protocols for CAS 2098039-03-1 emphasize NMR spectral validation (characteristic peaks at 7.8 ppm for pyrazole-H and 6.9 ppm for thiophene-H) and residual solvent analysis. These procedures address common purchaser concerns about batch-to-batch reproducibility, a critical factor for contract research organizations (CROs) engaged in multi-step syntheses.

In conclusion, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile represents a compelling example of how targeted heterocyclic architecture can address contemporary challenges in life sciences. Its intersection with trending research domains—from catalysis to cheminformatics—ensures sustained relevance in scientific literature and industrial applications alike.

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